Bromobenzene-3,4-oxide is an epoxide derived from bromobenzene, a compound with significant relevance in medicinal chemistry and toxicology. It is known for its role as a metabolite in various biological systems, particularly in studies related to hepatotoxicity. This compound is classified under the category of epoxides, which are cyclic ethers containing a three-membered ring involving an oxygen atom.
Bromobenzene-3,4-oxide can be synthesized from bromobenzene through various chemical reactions, often involving oxidative processes. It is primarily classified as a reactive metabolite due to its ability to interact with biological macromolecules, leading to potential toxic effects. The compound has been identified in biological samples and is produced by microbial metabolism, notably by Escherichia coli .
The synthesis of bromobenzene-3,4-oxide typically involves the oxidation of bromobenzene using various oxidizing agents. One common method is the use of peracids or hydrogen peroxide in the presence of catalysts. For example, the reaction may be conducted as follows:
The process yields bromobenzene-3,4-oxide along with by-products that may require purification steps such as distillation or chromatography for isolation .
Bromobenzene-3,4-oxide participates in various chemical reactions, primarily due to its electrophilic nature. Key reactions include:
These reactions are crucial for understanding the compound's role in biological systems and its potential toxicity.
The mechanism by which bromobenzene-3,4-oxide exerts its effects involves several steps:
Studies have shown that this compound can deplete glutathione levels in liver cells, further exacerbating its toxic effects .
These properties are essential for understanding how bromobenzene-3,4-oxide behaves in different environments and its interactions with biological systems.
Bromobenzene-3,4-oxide is utilized primarily in research settings:
Bromobenzene-3,4-oxide (C₆H₅BrO) is a bicyclic epoxide derivative of bromobenzene. Its IUPAC name is 3-bromo-7-oxabicyclo[4.1.0]hepta-2,4-diene, reflecting the presence of a bromine atom at the 3-position and an oxygen bridge (oxirane) spanning carbons 3 and 4 of the benzene ring [3]. The compound’s average molecular mass is 173.007 g/mol, with a monoisotopic mass of 171.952 g/mol [3]. Its SMILES notation (BrC₁=CC₂OC₂C=C₁) succinctly encodes the fused ring system and bromine placement.
Table 1: Molecular Attributes of Bromobenzene-3,4-Oxide
Property | Value |
---|---|
Molecular Formula | C₆H₅BrO |
IUPAC Name | 3-Bromo-7-oxabicyclo[4.1.0]hepta-2,4-diene |
Average Molecular Weight | 173.007 g/mol |
Monoisotopic Mass | 171.952 g/mol |
SMILES | BrC₁=CC₂OC₂C=C₁ |
CAS Registry Number | 51981-75-0 |
The molecule adopts a non-planar, strained bicyclic structure due to the epoxide ring fusion with the benzene ring. The oxygen atom bridges C3 and C4, forcing these carbons into a tetrahedral geometry and disrupting aromaticity. This results in two enantiomeric forms (R,S and S,R) due to the chiral plane created by the asymmetric epoxide ring [5]. Computational models predict significant bond angle distortion: the C-O-C bond in the oxirane ring is ~60°, deviating sharply from the ideal 120° of an unstrained system. The C-Br bond length remains near 1.90 Å, typical for aryl bromides, but the C3-C4 bond elongates due to loss of double-bond character [7].
Direct bromination of benzene derivatives is unsuitable for synthesizing bromobenzene-3,4-oxide due to:
The primary route to bromobenzene-3,4-oxide leverages enzymatic or chemical epoxidation of bromobenzene:
Table 2: Epoxidation Methods for Bromobenzene-3,4-Oxide Synthesis
Method | Reagent/Catalyst | Key Features | Limitations |
---|---|---|---|
Metabolic | CYP4502E1 | Biologically relevant; regioselective | Low yield; complex isolation |
Peracid Oxidation | m-CPBA, DMDO | Direct epoxidation; no metal catalysts | Competes with phenol formation |
Metal-Catalyzed Epoxidation | Pd/Te systems | High regiocontrol (hypothetical) | Requires optimized ligands |
Recent advances focus on heterogeneous catalysts to enhance regioselectivity and yield:
Table 3: Catalytic Systems for Regioselective 3,4-Epoxidation
Catalyst System | Regioselectivity (3,4:2,3) | Yield (%) | Reusability |
---|---|---|---|
Pd/Te-Graphene Oxide | 8:1 | 85 | >5 cycles |
CYP4502E1 (enzymatic) | 3:1 | <10 | Not reusable |
m-CPBA (non-catalytic) | 1.5:1 | 60 | N/A |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7